![molecular formula C12H17ClFNO B1344050 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride CAS No. 614731-30-5](/img/structure/B1344050.png)

3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

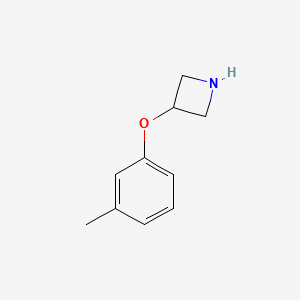

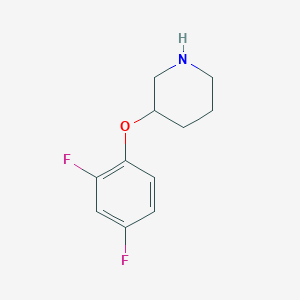

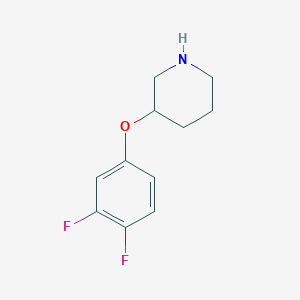

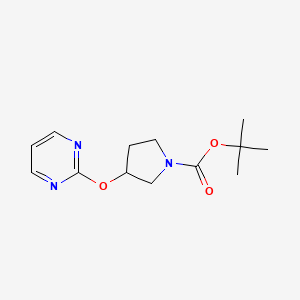

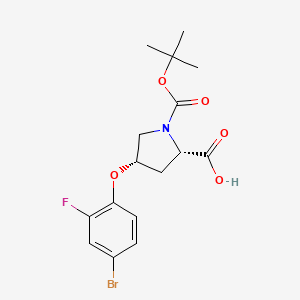

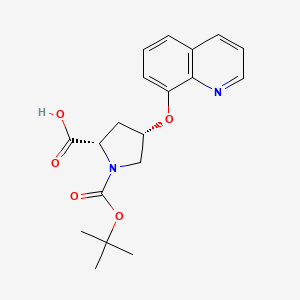

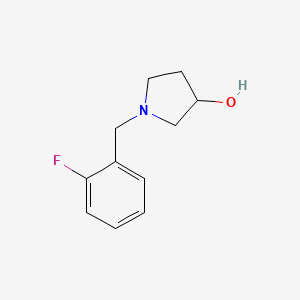

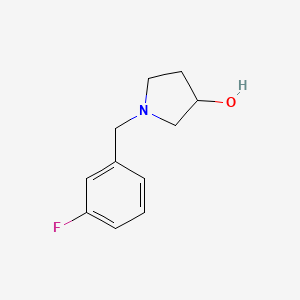

The compound 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride is a halogenated piperidine derivative. Piperidine is a six-membered heterocyclic amine, and the introduction of a fluorophenoxy group at the third position could potentially affect its chemical and physical properties, as well as its biological activity. The presence of the hydrochloride suggests that the compound is in its hydrochloride salt form, which could enhance its solubility in polar solvents.

Synthesis Analysis

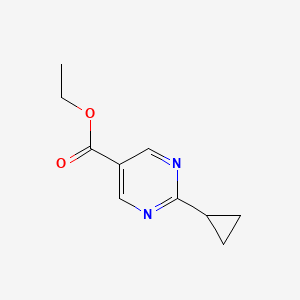

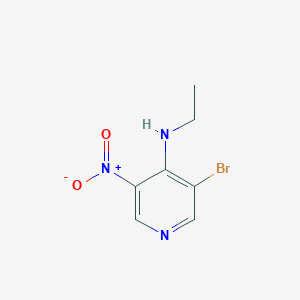

The synthesis of halogenated piperidine derivatives typically involves the introduction of a halogenated phenyl group to the piperidine ring. For example, the synthesis of various halogenated 4-(phenoxymethyl)piperidines as potential σ receptor ligands was achieved by examining the effects of different N-substituents and moieties on the phenoxy ring . Similarly, the synthesis of a novel piperidine derivative was performed using Michael addition of a secondary amine to an α,β-unsaturated carbonyl compound . These methods could be analogous to the synthesis of 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride, although the specific details are not provided.

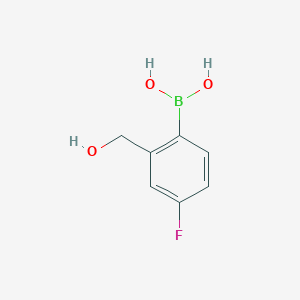

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be studied using techniques such as X-ray crystallography, as demonstrated in the analysis of a novel piperidine derivative . Additionally, computational methods like density functional theory (DFT) can be used to predict molecular geometry, vibrational analysis, and other properties . These techniques could be applied to determine the molecular structure of 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their substituents. The presence of a halogen, such as fluorine, can influence the reactivity of the compound. For instance, halogenated piperidines have been evaluated for their affinity and selectivity towards σ receptors, indicating that they can interact with biological targets . The specific chemical reactions of 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride would depend on its functional groups and the conditions under which it is reacted.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be characterized by a range of techniques. For example, melting point, IR, UV-Visible, fluorescence, SEM, NMR, DSC, and PXRD were used to reveal polymorphism in a piperidine substituted compound . These methods could also be used to analyze the properties of 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride. The introduction of a fluorophenoxy group could affect properties such as solubility, melting point, and stability.

科学的研究の応用

Paroxetine Hydrochloride Derivatives

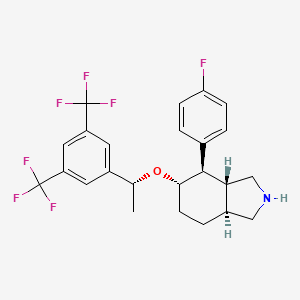

Paroxetine hydrochloride, a phenylpiperidine derivative and selective serotonin reuptake inhibitor, shares structural similarity with 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride. It is used for treating various disorders such as depression and anxiety. The compound's physicochemical properties, preparation methods, and pharmacokinetics have been thoroughly documented (Germann, Ma, Han, & Tikhomirova, 2013).

Synthesis and Labeling for Neuroleptic Agents

Research includes the synthesis of neuroleptic agents like 2′-amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidin-2-14C] butyrophenone, using a process involving 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride derivatives (Nakatsuka, Kawahara, & Yoshitake, 1981).

Antioxidant Properties

4-(1-Naphthylamino)-piperidines, analogues of compounds structurally similar to 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride, demonstrated potent inhibition of lipid peroxidation, indicating significant antioxidant properties (Domány, Barta-Szalai, Gere, Farsang, & Schön, 1996).

Metabolic Activity Studies

Studies on metabolic activity involving derivatives of 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride showed a reduction in food intake and weight gain in obese rats, highlighting potential applications in metabolic research (Massicot, Steiner, & Godfroid, 1985).

Fluorescent Sensor Development

Hydrazide-based fluorescent probes derived from compounds similar to 3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride were developed for detecting Cu2+ and Hg2+ in aqueous solutions, showcasing the potential in chemical sensing technologies (Wang, Zhao, Guo, Pei, & Zhang, 2014).

特性

IUPAC Name |

3-[(2-fluorophenoxy)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXBZNRNWKQKFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=CC=CC=C2F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623838 |

Source

|

| Record name | 3-[(2-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride | |

CAS RN |

614731-30-5 |

Source

|

| Record name | Piperidine, 3-[(2-fluorophenoxy)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614731-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。